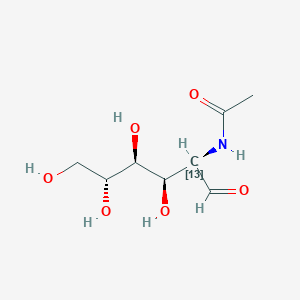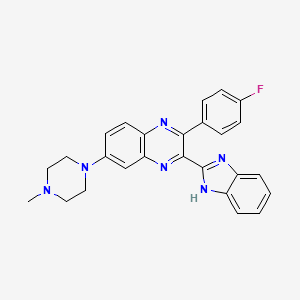
N-Acetyl-D-glucosamine-13C-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine-13C-3, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C-3, is a monosaccharide derivative of glucose. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position. This compound is significant in various biological systems and is used extensively in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-3 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acidic conditions to break down chitin into its monomeric units, followed by the incorporation of the carbon-13 isotope. Enzymatic methods using chitinases and glucosaminidases have also been developed to produce this compound more efficiently .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of chitin-rich biomass using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the desired compound under controlled conditions. The fermentation process is followed by purification steps to isolate this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-13C-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as deacetylated and oxidized forms. These derivatives are useful in different scientific applications, including the study of metabolic pathways and the development of new pharmaceuticals .
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-13C-3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: The compound is used to study the structure and function of glycoproteins and glycolipids in cellular processes.
Medicine: this compound is used in the development of new drugs for treating conditions like osteoarthritis and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-Acetyl-D-glucosamine-13C-3 involves its incorporation into glycoproteins and glycolipids, which are essential components of the extracellular matrix and cellular membranes. The compound interacts with various enzymes and receptors, modulating cellular signaling pathways and influencing processes like cell adhesion, migration, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
Glucosamine: A related compound without the acetyl group, used in dietary supplements and pharmaceuticals.
Chitosamine: Another derivative of chitin, used in the production of chitosan and other biopolymers.
Uniqueness
N-Acetyl-D-glucosamine-13C-3 is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Its stable isotope labeling allows for precise quantification and analysis in various research applications .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1 |
Clé InChI |
MBLBDJOUHNCFQT-HVMWSBINSA-N |
SMILES isomérique |
CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)





![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
